4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-3-4-15-13-17(9-10-18(15)22)21-19(23)14-5-7-16(20)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMCYRFGOCDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
This method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:
Key parameters:
-
Temperature : 80–100°C
-
Catalyst : POCl₃ or PPA
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Solvent : Toluene or dichloroethane
Friedländer Annulation
An alternative route employs condensation of 2-aminobenzaldehyde with cyclic ketones:
Sulfonylation with Propane-1-Sulfonyl Chloride
The tetrahydroquinoline amine undergoes sulfonylation to introduce the propane-1-sulfonyl group.
Reaction Conditions
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Reagents : Propane-1-sulfonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv)
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature (RT)
Mechanism :
Optimization Insights
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Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.
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Low temperatures (0–5°C) minimize side reactions like over-sulfonylation.
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Yield : 80–90% after column chromatography (silica gel, hexane/ethyl acetate).
Amidation with 4-Fluorobenzoic Acid Derivatives
The final step involves coupling the sulfonylated intermediate with 4-fluorobenzoic acid or its derivatives.
Acyl Chloride Method
4-Fluorobenzoyl chloride (1.1 equiv) reacts directly with the sulfonamide in the presence of a base:
Conditions :
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Base : 4-Dimethylaminopyridine (DMAP) or TEA
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Solvent : DCM or THF
Carbodiimide-Mediated Coupling
Activation of 4-fluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
HATU-Assisted Coupling
For higher yields, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is employed:
Comparative Analysis of Amidation Methods
Characterization and Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the tetrahydroquinoline ring, potentially forming quinoline derivatives.
Reduction: : Reduction could occur at the sulfonyl group or the amide bond, depending on the conditions.
Substitution: : Aromatic substitution reactions could take place at the fluorobenzamide ring, depending on the substituents and reagents used.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: : Employing reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Typical reagents include halogens or nitro groups using catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed from These Reactions
Depending on the reaction type, products could range from oxidized quinoline derivatives, reduced amine forms, or substituted aromatic compounds with varied functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules, its unique structure allows for interesting synthetic routes.
Biology: : Potentially acts as a ligand for biological targets, offering possibilities in enzyme inhibition or receptor modulation.
Medicine: : Could be explored for pharmaceutical applications, particularly in drug design for anti-inflammatory or anti-cancer therapies.
Industry: : May serve as an intermediate in the synthesis of specialized materials or advanced polymers.
Mechanism of Action
The mechanism by which the compound exerts its effects
Molecular Targets: : Potential targets include enzymes or receptors where the compound could act as an inhibitor or modulator.
Pathways Involved: : It may influence signaling pathways involved in cell proliferation or inflammation, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Substituent Effects on Activity and Selectivity
Sulfonyl Group Variations :
- Propane-1-sulfonyl (Target): Alkyl sulfonyl groups improve metabolic stability by reducing oxidative degradation compared to aryl-sulfonyl derivatives .
- Aryl-sulfonyl (e.g., 4-fluorophenyl or 4-methoxyphenyl): These groups may enhance target affinity due to aromatic interactions but could increase susceptibility to CYP450-mediated metabolism .
- Chloro-fluoro combinations (e.g., 3-chloro-4-fluoro in ) may enhance steric bulk and modulate receptor selectivity .
- Positional Isomerism: Substitution at the 6-position (Target) versus 7-position () on the tetrahydroquinoline core can drastically alter binding orientation in receptor pockets .
Biological Activity
4-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for evaluating its therapeutic potential.
Chemical Structure
The compound features a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide group. This unique configuration may contribute to its biological interactions.
Research indicates that compounds similar to this compound often exhibit activity against cholinesterases. For instance, derivatives of 4-fluorobenzoic acid have shown significant inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical enzymes in neurotransmission .
Inhibition Studies
In a study focusing on related compounds, the synthesized derivatives demonstrated varying degrees of inhibition against cholinesterases. The most potent inhibitors had IC50 values comparable to tacrine, a known cholinesterase inhibitor . This suggests that this compound could potentially serve as a lead compound for developing new cholinesterase inhibitors.
Study on Cholinesterase Inhibition
A notable study evaluated the biological activity of several derivatives related to this compound. The results indicated that specific modifications in the chemical structure could enhance inhibitory potency against acetylcholinesterase. The study utilized Ellman's spectrophotometric method to quantify enzyme inhibition and revealed that certain derivatives exhibited selectivity towards acetylcholinesterase over butyrylcholinesterase .
Research Findings
| Compound | IC50 (μM) | Selectivity | Notes |
|---|---|---|---|
| 4d | 0.25 | High | Most active derivative |
| Tacrine | 0.30 | Reference | Known cholinesterase inhibitor |
| 4a | 0.50 | Moderate | Comparable to tacrine |
Molecular Modeling Studies
Molecular modeling studies have provided insights into the conformational dynamics of these compounds within the active sites of cholinesterases. The studies indicated that while all derivatives maintained an extended conformation in the active site of acetylcholinesterase, they exhibited two primary conformations (bent and extended) in butyrylcholinesterase .
Q & A
Q. How can computational methods predict metabolite formation?
- Tools :
- CYP450 Docking : Glide SP predicts oxidation sites (e.g., tetrahydroquinoline C2). Validate with C-labeled compound and LC-radiometric detection .
- MetaSite : Identifies sulfonyl group hydrolysis as a major clearance pathway, guiding prodrug design .
Data Contradiction Analysis
- Example : Discrepancies in reported IC values (0.5–5 µM) may stem from assay conditions (e.g., ionic strength affects PTP1B activity). Standardize buffer composition (25 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.0) and pre-incubation time (10 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
